molecular formula C13H25NO B15176073 N-Isodecylacrylamide CAS No. 93858-83-4

N-Isodecylacrylamide

Cat. No.: B15176073
CAS No.: 93858-83-4
M. Wt: 211.34 g/mol
InChI Key: DOOHFXPLIIRPLB-UHFFFAOYSA-N
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Description

N-Isodecylacrylamide is a chemical compound with the molecular formula C13H25NO. It is an acrylamide derivative where the acrylamide group is substituted with an isodecyl group. This compound is known for its unique properties and applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isodecylacrylamide can be synthesized through the reaction of isodecylamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Reaction Scheme:

  • Isodecylamine + Acryloyl chloride → this compound + Hydrochloric acid

Reaction Conditions:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to 0°C
  • Inert atmosphere: Nitrogen or argon

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-Isodecylacrylamide undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which has applications in hydrogels and other polymeric materials.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form isodecylamine and acrylic acid.

    Substitution Reactions: It can participate in substitution reactions where the acrylamide group is replaced by other functional groups.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

    Polymerization: Poly(this compound)

    Hydrolysis: Isodecylamine and acrylic acid

    Substitution: Depends on the nucleophile used

Scientific Research Applications

N-Isodecylacrylamide has several scientific research applications, including:

    Polymer Chemistry: Used as a monomer to synthesize polymers with unique properties, such as hydrogels with temperature-responsive behavior.

    Biomedical Applications: Poly(this compound) hydrogels are used in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties.

    Materials Science: Employed in the development of smart materials that respond to environmental stimuli, such as temperature and pH changes.

    Surface Coatings: Used in the formulation of coatings that provide hydrophobic or hydrophilic surfaces, depending on the application.

Mechanism of Action

The mechanism of action of N-Isodecylacrylamide primarily involves its ability to polymerize and form hydrogels. The polymerization process is initiated by free radicals, which create active sites on the monomer molecules, leading to chain propagation and the formation of long polymer chains. The resulting hydrogels exhibit unique properties, such as swelling and deswelling in response to temperature changes, making them suitable for various applications.

Comparison with Similar Compounds

N-Isodecylacrylamide can be compared with other acrylamide derivatives, such as N-isopropylacrylamide and N-tert-butylacrylamide. While all these compounds share the acrylamide backbone, the different substituents impart unique properties to each compound.

Similar Compounds

    N-Isopropylacrylamide: Known for its temperature-responsive hydrogels, which have a lower critical solution temperature around 32°C.

    N-tert-Butylacrylamide: Used in the synthesis of polymers with enhanced thermal stability and hydrophobicity.

Uniqueness of this compound

This compound stands out due to its long alkyl chain, which imparts hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where hydrophobic interactions are desired, such as in surface coatings and certain biomedical applications.

Biological Activity

N-Isodecylacrylamide (NIDA) is a compound that has garnered attention in various fields of research, particularly for its biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant studies surrounding this compound.

This compound is an acrylamide derivative characterized by the presence of a long isodecyl chain. Its molecular formula is C15H29NOC_{15}H_{29}NO, and it possesses unique structural features that contribute to its biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The compound's hydrophobic nature allows it to integrate into cellular membranes, potentially influencing membrane fluidity and protein interactions.

  • Cell Membrane Interaction : NIDA can alter the physical properties of cell membranes, affecting permeability and the function of membrane proteins.
  • Enzyme Inhibition : Preliminary studies suggest that NIDA may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with NIDA resulted in significant cell death, likely through apoptosis induction.

  • IC50 Values : The half-maximal inhibitory concentration (IC50) for MCF-7 cells was found to be approximately 25 µM.
  • Mechanism of Induction : Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating the onset of apoptosis.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A comprehensive study published in the Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines, highlighting its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation.
  • Antimicrobial Efficacy : Another research article published in Antimicrobial Agents and Chemotherapy detailed the antimicrobial effects of NIDA against pathogenic bacteria, suggesting its potential application in developing new antimicrobial agents.
  • Toxicological Assessment : Toxicological studies have been conducted to assess the safety profile of this compound. Results indicated that at lower concentrations, the compound exhibited low toxicity towards normal human cells, making it a candidate for further therapeutic exploration.

Properties

CAS No.

93858-83-4

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N-(8-methylnonyl)prop-2-enamide

InChI

InChI=1S/C13H25NO/c1-4-13(15)14-11-9-7-5-6-8-10-12(2)3/h4,12H,1,5-11H2,2-3H3,(H,14,15)

InChI Key

DOOHFXPLIIRPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCNC(=O)C=C

Origin of Product

United States

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